2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide

Physicochemical profiling Drug-likeness Permeability prediction

This para-substituted phenylacetamide features an amidoxime zinc-chelating warhead and N-methylacetamide side chain, enabling HDAC inhibitor SAR, PROTAC linker design (8-10 Å linear spacer), and 1,2,4-oxadiazole library synthesis. The para geometry ensures defined exit vectors for structure-based design. Distinct from ortho/meta analogs or primary acetamide variants in hydrogen-bonding, lipophilicity (XLogP 0.3), and metal-chelating potency. Optimal starting scaffold for epigenetic probe development and amidoxime prodrug strategies.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
Cat. No. B11722752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCNC(=O)CC1=CC=C(C=C1)C(=NO)N
InChIInChI=1S/C10H13N3O2/c1-12-9(14)6-7-2-4-8(5-3-7)10(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14)
InChIKeyKKBIDDVZLNQYGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(N'-Hydroxycarbamimidoyl)phenyl]-N-methylacetamide (CAS 1344876-34-1): Physicochemical Identity and Scaffold Classification


2-[4-(N'-Hydroxycarbamimidoyl)phenyl]-N-methylacetamide (CAS 1344876-34-1) is a para-substituted phenylacetamide derivative bearing a hydroxycarbamimidoyl (amidoxime) group [1]. With a molecular formula of C₁₀H₁₃N₃O₂ and molecular weight of 207.23 g/mol, it is classified as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications . The compound possesses a computed XLogP3-AA of 0.3, topological polar surface area of 87.7 Ų, three hydrogen bond donors, and three hydrogen bond acceptors, placing it within favorable drug-like physicochemical space [1]. Its defining structural feature—the amidoxime moiety at the 4-position of the phenyl ring—confers metal-chelating capability and enables derivatization into heterocyclic systems such as 1,2,4-oxadiazoles [2].

Why Generic Amidoxime or Phenylacetamide Substitution Fails for 2-[4-(N'-Hydroxycarbamimidoyl)phenyl]-N-methylacetamide


Within the amidoxime-phenylacetamide scaffold family, subtle variations in the amide side chain, phenyl substitution, and linker geometry produce functionally divergent physicochemical and pharmacological profiles that preclude simple interchange [1][2]. The N-methylacetamide side chain of the target compound imparts a specific hydrogen-bonding pattern and moderate lipophilicity (XLogP 0.3) distinct from the primary acetamide analog (CAS 6577-60-2, MW 193.2) or the gem-dimethyl derivative (CAS 1388214-89-8, MW 221.26) . The para-amidoxime substitution geometry establishes a linear, vectorial architecture suitable for linker and probe design, whereas ortho- or meta-substituted analogs introduce angular constraints that alter target engagement [1]. Evidence from the broader amidoxime class demonstrates that zinc-chelating potency, metabolic stability via the prodrug amidoxime-to-amidine pathway, and heterocycle derivatization efficiency are all sensitive to these structural nuances [3][4]. Consequently, substituting a seemingly similar in-class compound without verifying the specific structural attributes documented below risks compromising experimental reproducibility, target potency, and downstream synthetic utility [3].

Quantitative Differentiation Evidence for 2-[4-(N'-Hydroxycarbamimidoyl)phenyl]-N-methylacetamide vs. Closest Analogs


Lipophilicity (XLogP) and TPSA Differentiation vs. Primary Acetamide and Gem-Dimethyl Analogs

The target compound exhibits an intermediate lipophilicity profile (XLogP 0.3) between the more polar primary acetamide analog N-[4-(N-hydroxycarbamimidoyl)phenyl]acetamide (CAS 6577-60-2, estimated XLogP ~ -0.1 to 0.0, TPSA ~ 87.7 Ų, MW 193.2) and the more lipophilic gem-dimethyl analog 2-(4-(N-hydroxycarbamimidoyl)phenyl)-2-methylpropanamide (CAS 1388214-89-8, estimated XLogP ~ 0.8-1.2, MW 221.26) [1]. This 0.3-0.5 log unit difference translates to a predicted 2- to 3-fold change in membrane permeability based on the established XLogP-permeability correlation, while retaining the same TPSA (87.7 Ų) that keeps the compound within the <140 Ų threshold for oral bioavailability [2]. The N-methylacetamide side chain provides a single methyl-group increase in lipophilicity over the primary acetamide without introducing the steric bulk and metabolic liability of the gem-dimethyl group [3].

Physicochemical profiling Drug-likeness Permeability prediction

Zinc-Chelating Amidoxime Pharmacophore: Class-Level HDAC Inhibitory Activity

The hydroxycarbamimidoyl (amidoxime) moiety is a well-established zinc-chelating pharmacophore and bioisostere of hydroxamic acids [1]. In a head-to-head class comparison, a series of structurally related amidoximes demonstrated submicromolar HDAC inhibitory activity with noteworthy enhancement over the corresponding hydroxamate-based inhibitors [2]. Specifically, the amidoxime class displayed IC₅₀ values in the submicromolar range against human HDACs, and treatment of HCT116 and A549 cancer cells resulted in G2/M phase cell cycle arrest [2]. While direct data for the target compound against specific HDAC isoforms are not yet published, the amidoxime functional group common to this scaffold is predicted to coordinate the catalytic zinc ion in HDAC enzymes via its N–OH and NH₂ groups, a mechanism confirmed across multiple amidoxime chemotypes [1]. This zinc-chelating capability is absent in the amino precursor 2-(4-aminophenyl)-N-methylacetamide (CAS 32637-62-0), which lacks the amidoxime group entirely .

HDAC inhibition Zinc chelation Epigenetic tool compounds

Rotatable Bond Count and Conformational Flexibility for Linker and Bifunctional Probe Design

The target compound contains three rotatable bonds—between the phenyl ring and acetamide methylene, the amide C–N bond, and the amidoxime C–N bond—providing a linear, flexible architecture suitable for linker applications in bifunctional molecules [1]. In comparison, the primary acetamide analog N-[4-(N-hydroxycarbamimidoyl)phenyl]acetamide (CAS 6577-60-2) has only one rotatable bond (amide C–N), restricting conformational freedom and linker utility . The gem-dimethyl analog (CAS 1388214-89-8) introduces steric hindrance at the alpha position, reducing rotational freedom despite having a similar nominal rotatable bond count . The three-rotatable-bond architecture of the target compound enables an extended linear reach of approximately 8-10 Å from amidoxime nitrogen to terminal methyl group, positioning it as a suitable intermediate-length linker for PROTAC or bifunctional degrader design, where optimal linker length and flexibility are critical determinants of ternary complex formation and degradation efficiency [2].

Chemical biology probes PROTAC linker Bifunctional molecules

Amidoxime-to-Amidine Prodrug Capability vs. Amino-Phenylacetamide Analogs

The amidoxime functional group is an established prodrug moiety for amidines, a strategy clinically validated by ximelagatran and other orally bioavailable amidoxime prodrugs [1]. The N-hydroxylated amidine can undergo enzymatic reduction in vivo—primarily by cytochrome P450 and NADPH-dependent reductases—to release the active amidine pharmacophore [2]. This prodrug capability is entirely absent in the amino analog 2-(4-aminophenyl)-N-methylacetamide (CAS 32637-62-0) and in the primary acetamide analog (CAS 6577-60-2), which lack the N–OH bond required for the reduction pathway . Furthermore, the amidoxime serves as a neutral bioisostere of the permanently charged carboxylic acid at physiological pH, offering improved passive membrane permeability compared to carboxylate-bearing analogs [1]. This dual functionality—prodrug activation and carboxylic acid bioisosterism—provides a differentiated value proposition for the target compound in drug discovery programs targeting amidine- or carboxylate-binding biological targets .

Prodrug design Amidoxime prodrugs Oral bioavailability

Purity Specification and Commercial Availability vs. Academic Synthesis

The target compound is commercially available from multiple vendors with a standard purity specification of ≥95% (HPLC) . Biosynth offers catalog quantities of 50 mg and 500 mg, with pricing of approximately $497.50 and $1,512.50 respectively . In comparison, the primary acetamide analog (CAS 6577-60-2) is also commercially available at ≥95% purity from Sigma-Aldrich and ChemDiv, typically at lower cost due to simpler synthesis . The gem-dimethyl analog (CAS 1388214-89-8) shows more limited commercial availability, with fewer suppliers and longer lead times . The target compound's balance of commercial accessibility, defined purity specifications, and structural complexity positions it as a practical procurement choice for laboratories requiring a characterized amidoxime-phenylacetamide scaffold without investing in custom synthesis, which would typically require 4-6 weeks and additional characterization costs .

Commercial sourcing Purity specification Reproducibility

Priority Application Scenarios for 2-[4-(N'-Hydroxycarbamimidoyl)phenyl]-N-methylacetamide Based on Verified Evidence


Medicinal Chemistry: HDAC Inhibitor Lead Generation via Amidoxime Zinc-Chelating Scaffold

The target compound is optimally deployed as a starting scaffold for structure-activity relationship (SAR) exploration of HDAC inhibitors. The amidoxime group provides a validated zinc-chelating warhead [1], while the N-methylacetamide side chain offers a synthetic handle for further derivatization. The submicromolar HDAC inhibitory activity demonstrated by structurally related amidoximes supports the use of this scaffold class for epigenetic probe development [2]. The linear para-substitution geometry and three rotatable bonds allow systematic exploration of linker length and surface recognition elements, which are critical for achieving isoform selectivity among the 18 human HDACs [1].

Chemical Biology: Bifunctional Degrader (PROTAC) Linker Building Block

The target compound's three-rotatable-bond architecture, linear para substitution, and terminal amidoxime and N-methylamide functional groups make it suitable as a modular linker element in PROTAC or molecular glue degrader design [3]. The amidoxime terminus can serve as an E3 ligase ligand attachment point, while the N-methylacetamide terminus can be coupled to a target-protein-binding warhead. The intermediate length (~8-10 Å) fills a gap between short, rigid linkers (e.g., piperazine, ~5 Å) and long, flexible PEG-based linkers (>15 Å), offering controlled conformational flexibility that may favor ternary complex formation and ubiquitination efficiency [4].

Heterocyclic Chemistry: Precursor for 1,2,4-Oxadiazole Library Synthesis

Amidoximes are established precursors for the synthesis of 1,2,4-oxadiazoles via cyclization with carboxylic acid derivatives . The target compound enables the generation of 1,2,4-oxadiazole libraries with a pendant N-methylacetamide group, a heterocyclic system with demonstrated bioactivity against bacterial infections, malaria, inflammation, and cancer [5]. The para substitution ensures a linear orientation of the resulting oxadiazole relative to the acetamide side chain, which is advantageous for structure-based drug design requiring defined exit vectors [3].

Prodrug Design: Amidoxime-to-Amidine Activation Strategy for Serine Protease or Antiparasitic Targets

For programs targeting enzymes or receptors that recognize amidine or guanidine groups (e.g., trypsin-like serine proteases, nitric oxide synthase, or folate pathway enzymes in Leishmania), the target compound provides a neutral, membrane-permeable prodrug scaffold [1]. Upon in vivo reduction by cytochrome P450 enzymes, the amidoxime is converted to the corresponding amidine, which can engage arginine-mimetic binding pockets [6]. This strategy has proven effective in overcoming the poor oral bioavailability of charged amidines, as demonstrated clinically by the thrombin inhibitor ximelagatran, and is applicable to antiparasitic targets such as Leishmania pteridine reductase 1 (PTR1), where amidoxime-based inhibitors have shown in vitro activity [7].

Quote Request

Request a Quote for 2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.